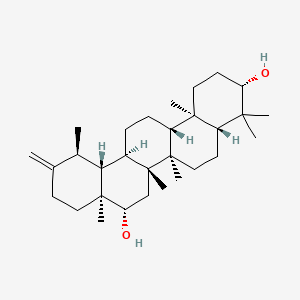

4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol

Description

Properties

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDFSGGBHSXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6750-30-7 | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 °C | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Arnidiol can be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented. The synthesis typically involves the cyclization of squalene or its derivatives, followed by functional group modifications to introduce the hydroxyl groups at specific positions.

Industrial Production Methods: Industrial production of Arnidiol is primarily through extraction from natural sources such as Arnica montana and Taraxacum officinale. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate Arnidiol in its pure form .

Chemical Reactions Analysis

Types of Reactions: Arnidiol undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of Arnidiol, which can be further modified for specific applications .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted Arnidiol's potential as an anticancer agent. A significant mechanistic study demonstrated that Arnidiol induces mitochondrial fission and apoptosis through the activation of ROCK1, which mediates the translocation of Drp1 and cofilin to mitochondria. This process is crucial for regulating mitochondrial dynamics and cell death, suggesting that Arnidiol could be developed for cancer therapy .

Case Study: Mechanistic Insights

- Study : ROCK1 activation-mediated mitochondrial translocation of Drp1 and cofilin.

- Findings : Arnidiol promotes apoptosis in cancer cells by inducing mitochondrial fission.

- Implications : Potential development of Arnidiol as a therapeutic agent for human cancer.

Anti-Inflammatory Effects

Arnidiol has shown promise in reducing inflammation, which is a key factor in various chronic diseases. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

Data Table: Anti-Inflammatory Activity of Arnidiol

Antioxidant Properties

The antioxidant capacity of Arnidiol is notable, as it exhibits free radical-scavenging activity and protects cells from oxidative damage. This property is essential for preventing cellular aging and various diseases linked to oxidative stress.

Case Study: Antioxidant Activity

- Study : Evaluation of antioxidant properties.

- Findings : Arnidiol demonstrated high Trolox-equivalent antioxidant capacity.

- Implications : Potential use in formulations aimed at reducing oxidative stress-related damage.

Other Therapeutic Applications

Arnidiol's diverse pharmacological profile extends to other areas such as:

- Wound Healing : Its anti-inflammatory and antioxidant properties contribute to enhanced wound healing processes.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

Mechanism of Action

Arnidiol exerts its effects primarily through the induction of apoptosis in cancer cells. It interacts with various molecular targets and pathways, including:

Mitochondrial Pathway: Disruption of mitochondrial membrane potential leading to cell death.

Reactive Oxygen Species (ROS) Pathway: Generation of reactive oxygen species that induce oxidative stress and apoptosis.

NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

Mechanistic Differences in Anticancer Activity

Arnidiol uniquely activates ROCK1, leading to dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), which translocate to mitochondria to induce fission and cytochrome c release . Mutational studies confirm that dephosphorylated Drp1 (S637A) and cofilin (S3A) enhance apoptosis, while phosphorylated mimics (S637D/S3E) suppress it . In contrast:

Structural Influences on Bioactivity

- Hydroxylation Pattern : Arnidiol’s diol structure (C-3 and C-16 hydroxyls) enhances its solubility and mitochondrial membrane interaction, critical for Drp1/cofilin recruitment . Faradiol and α-amyrin lack this diol configuration, reducing their apoptotic potency .

- Esterification : Arnidiol-3-myristate and faradiol-3-myristate both show enhanced bioactivity compared to free alcohols, but arnidiol esters are more cytotoxic .

Pharmacokinetic and Source Variability

Biological Activity

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Arnidiol is structurally characterized as follows:

- Chemical Formula : C30H50O3

- Molecular Weight : 466.71 g/mol

- Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted arnidiol's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that arnidiol triggers mitochondrial fission and apoptosis via the following mechanisms:

- Mitochondrial Translocation : Arnidiol facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.

- Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.

- Inhibition Studies : Knockdown of Drp1 or cofilin abrogated arnidiol-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

Arnidiol exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that arnidiol possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with arnidiol showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that arnidiol could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of arnidiol, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of arnidiol compared to other known compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.